Carbon monoxide;ethene;ethenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

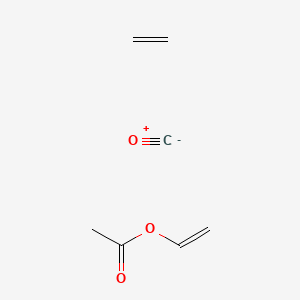

Structure

2D Structure

Properties

CAS No. |

26337-35-9 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

carbon monoxide;ethene;ethenyl acetate |

InChI |

InChI=1S/C4H6O2.C2H4.CO/c1-3-6-4(2)5;2*1-2/h3H,1H2,2H3;1-2H2; |

InChI Key |

SQYFAXDCJCWIOT-UHFFFAOYSA-N |

SMILES |

CC(=O)OC=C.C=C.[C-]#[O+] |

Canonical SMILES |

CC(=O)OC=C.C=C.[C-]#[O+] |

Origin of Product |

United States |

Contextualization of C1 and C2 Feedstocks in Modern Chemical Transformations

C1 and C2 chemistry form the basis for converting simple, readily available carbon sources into a vast spectrum of value-added chemicals and materials. researchgate.netresearchgate.net C1 chemistry focuses on molecules containing a single carbon atom, with key industrial feedstocks including carbon monoxide (CO), carbon dioxide (CO2), methane (B114726) (CH4), and methanol (B129727) (CH3OH). researchgate.netwikipedia.orgnumberanalytics.com Carbon monoxide, in particular, is a versatile reactant used in numerous industrial carbonylation reactions, which introduce a carbonyl group into a substrate. wikipedia.orgbritannica.com It is a crucial component of synthesis gas (syngas), a mixture of CO and hydrogen, which serves as a feedstock for the Fischer-Tropsch process to produce liquid fuels and for the synthesis of methanol. wikipedia.orgnih.gov The importance of C1 chemistry lies in its potential to utilize non-petroleum sources, including biomass, industrial waste, and even atmospheric CO2, thereby contributing to a more sustainable chemical industry. numberanalytics.comnih.gov

C2 chemistry involves molecules with two carbon atoms, such as ethene (ethylene), ethanol (B145695), and acetate (B1210297). researchgate.netresearchgate.net Ethene is a primary feedstock for the global chemical industry, largely produced through the steam cracking of hydrocarbons like naphtha. nih.govyoutube.com It serves as a fundamental building block for a multitude of products. The majority of ethene is used in the production of polymers, most notably polyethylene (B3416737). wikipedia.org Significant quantities are also used to produce other key chemicals like ethylene (B1197577) oxide (for ethylene glycol and detergents), and vinyl acetate. wikipedia.orgntnu.no The efficient conversion of these simple C1 and C2 feedstocks is a continuous focus of research and development, aiming to improve reaction selectivity, energy efficiency, and catalyst longevity. nih.gov

Historical Development of Key Reaction Pathways Involving Carbon Monoxide, Ethene, and Ethenyl Acetate Precursors

The pathways to synthesize valuable chemicals from carbon monoxide and ethene have evolved significantly over the past century, driven by shifts in feedstock availability, cost, and catalytic innovation.

The production of vinyl acetate (B1210297) (ethenyl acetate) is a prime example of this evolution. Early methods for producing vinyl acetate relied on the reaction of acetylene (B1199291) with acetic acid, a process developed in 1921. rsc.org This non-oxidative acetoxylation over a zinc acetate catalyst was the dominant method until the late 1960s. ntnu.norsc.org However, the high cost and scarcity of acetylene prompted a shift towards ethene-based processes. rsc.org

In the 1960s, a liquid-phase, homogeneous catalytic process for the oxidative acetoxylation of ethene was introduced, using a palladium and copper chloride catalyst system. rsc.org This was closely related to the Wacker process for acetaldehyde (B116499) production. rsc.org A significant advancement came with the development of a heterogeneous, gas-phase acetoxylation process. This method, which reacts ethene, acetic acid, and oxygen over a palladium catalyst, often supported on silica (B1680970) and promoted with gold and potassium acetate, became the industry standard. ntnu.nochemicalbook.comintratec.us This vapor-phase reaction is typically conducted at temperatures of 175–200 °C and pressures of 5–9 bar. acs.org

The carbonylation of ethene, the reaction of ethene with carbon monoxide, has also been a subject of extensive research. Early work required harsh conditions of high pressure (300-700 bar). mdpi.com These reactions, catalyzed by palladium complexes, can yield a variety of products depending on the reaction conditions and the catalyst system used. mdpi.comresearchgate.net For instance, the hydrocarboxylation of ethene, which involves the addition of CO and water, produces propionic acid. wikipedia.org The development of more efficient catalysts has allowed these reactions to be carried out under significantly milder conditions, making them more industrially viable. mdpi.com

A summary of key historical production methods for vinyl acetate is presented below:

| Production Route | Reactants | Catalyst System | Phase | Era of Dominance |

| Acetylene Acetoxylation | Acetylene, Acetic Acid | Zinc Acetate on Activated Carbon | Gas | 1920s - 1960s |

| Ethene Acetoxylation | Ethene, Acetic Acid, Oxygen | PdCl₂/CuCl₂ | Liquid (Homogeneous) | 1960s |

| Ethene Acetoxylation | Ethene, Acetic Acid, Oxygen | Palladium-Gold on Silica | Gas (Heterogeneous) | 1970s - Present |

Current Research Frontiers in Carbonylation, Acetoxylation, and Polymerization Methodologies

Homogeneous Catalysis in Ethene Carbonylation and Acetoxylation Reactions

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers high selectivity and activity under mild reaction conditions for the synthesis of ethenyl acetate and related products from ethene and carbon monoxide. The ability to tune the catalyst's electronic and steric properties through ligand modification is a key advantage of this approach.

Palladium-Based Systems for Ethenyl Acetate Synthesis: Ligand Design and Activity Enhancement

Palladium complexes are highly effective catalysts for the carbonylation and acetoxylation of ethene to produce ethenyl acetate. The design of the supporting ligands is critical in controlling the catalyst's performance. The use of phosphine (B1218219) ligands, for example, has been a central theme in the development of these catalysts. The electronic and steric properties of the phosphine ligand can significantly influence the reaction rate and selectivity. For instance, sterically demanding and electron-rich phosphine ligands can enhance the nucleophilicity of the palladium(0) center, which in turn lowers the activation energy for the oxidative addition step in the catalytic cycle. nih.gov

The choice of the palladium precursor is also important. While various palladium sources can be used, palladium acetate is a common and practical choice for many organic transformations. osi.lv However, the purity of palladium acetate can influence catalytic activity due to the presence of impurities like Pd3(OAc)5(NO2) and polymeric [Pd(OAc)2]n. osi.lv

The catalytic cycle for the hydromethoxycarbonylation of ethene, a related reaction, often involves a palladium-hydride (Pd-H) intermediate. The formation of this active species can be enhanced by the presence of a hydride source like water, TsOH, or H2. mdpi.com The subsequent steps involve the insertion of ethene and carbon monoxide, followed by alcoholysis to yield the ester product and regenerate the catalyst. unive.it

| Catalyst System | Ligand Type | Key Features |

| [Pd(TsO)2(PPh3)2]/PPh3 | Monophosphine | Activity enhanced by hydride sources (H2O, TsOH, H2). mdpi.com |

| Pd(II) with unsymmetrical tBu-diphosphine ligands | Diphosphine | Involves two geometric isomers for each catalytic intermediate. mdpi.com |

| Cationic Pd(II)-phosphine complexes | Phosphine | Active for ethene carbonylation even at room conditions. mdpi.com |

Rhodium and Cobalt Catalysts in Ethene Hydroformylation and Related Carbonylations

While palladium catalysts are prominent in ethenyl acetate synthesis, rhodium and cobalt complexes are workhorses in the hydroformylation of ethene, a process that converts ethene, carbon monoxide, and hydrogen into propanal. core.ac.ukatomiclayerdeposition.com This reaction is a major industrial application of homogeneous catalysis. researchgate.net The development of solid catalysts for this process is an area of active research to simplify catalyst separation. core.ac.ukatomiclayerdeposition.comaalto.fi

In heterogeneous systems, the dispersion of the metal is a key factor. For instance, catalysts prepared by grafting rhodium into the silanol (B1196071) nests of dealuminated BEA zeolite have shown high activity for ethene hydroformylation. nih.govresearchgate.net The dispersion of rhodium was found to increase with an increasing M/Rh ratio (where M = Zn or Co), leading to a higher turnover frequency. nih.govresearchgate.net Notably, the cobalt-containing catalyst exhibited a 15.5-fold higher activity than the zinc-containing one. nih.govresearchgate.net

The reaction kinetics of ethene hydroformylation often show a positive order in ethene and hydrogen and a negative order in carbon monoxide. nih.govresearchgate.net This suggests that the reaction is mainly catalyzed by atomically dispersed rhodium. nih.govresearchgate.net

| Catalyst System | Support/Promoter | Key Findings |

| Rh grafted in dealuminated BEA zeolite | Zn or Co in silanol nests | Co-containing catalyst showed significantly higher activity. nih.govresearchgate.net |

| Co/SiO2 | Silica (B1680970) | Higher activity in ethene hydroformylation compared to impregnated catalysts. core.ac.ukaalto.fi |

| Rh/C | Carbon | Good hydroformylation activity, with potential promotion by potassium. core.ac.ukaalto.fi |

| Fibrecat™ (fibrous polymer-supported Rh-phosphine) | Polymer | High propanal selectivity (95%) under mild conditions. core.ac.ukatomiclayerdeposition.com |

Novel Ligand Architectures for Improved Selectivity and Catalyst Stability in CO/Ethene Reactions

The rational design of ligands is a powerful strategy to control the outcome of catalytic reactions. In the context of ethene oligomerization, novel PNP ligands with an N-triptycene backbone have been developed. nih.gov When activated with MMAO-3A, a pre-catalyst mixture of Cr(acac)3 and these ligands efficiently promotes ethene tetramerization with high productivities and selectivities for C8 olefins. nih.gov The steric profile around the nitrogen center of the PNP ligand was found to be crucial for controlling the formation of cyclic C6 products and achieving high α-selectivity. nih.gov

The development of ligands that can stabilize metal complexes and influence their reactivity is an ongoing area of research. For instance, bis(pyridyl)allenes have been used as robust ligands for novel Pd(II), Pt(IV), and Au(III) complexes. rsc.org These complexes have shown interesting reactivity and selectivities in benchmark catalytic reactions. rsc.org The unique three-dimensional environment created by the allene (B1206475) backbone offers new possibilities for catalyst design. rsc.org

In-Situ Catalyst Generation and Activation Mechanisms in Homogeneous Systems

In many catalytic processes, the active catalyst is generated in situ from a more stable precursor. This approach is common in industrial applications. For example, in the carbonylation of methanol (B129727), the active rhodium catalyst can be prepared in situ from [Rh(CO)2Cl]2 and a suitable diphosphine ligand. researchgate.net Similarly, catalytically active organometallic species for reactions like hydroformylation are often generated from commercially available metal salts. wikipedia.org

The activation of the catalyst precursor is a critical step. For palladium-catalyzed reactions, palladium acetate is a common precursor that can be activated under the reaction conditions. osi.lv The mechanism of activation can involve reduction of Pd(II) to Pd(0), which is often the active species in cross-coupling reactions. The presence of ligands and other additives can influence this activation process. The study of these in situ generation and activation mechanisms is crucial for understanding and optimizing catalytic systems.

Heterogeneous Catalysis for Surface-Mediated Ethene and Carbon Monoxide Conversions

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. This is particularly important for large-scale industrial processes.

Supported Metal Nanoparticles in Oxidative Acetoxylation of Ethene to Ethenyl Acetate

The synthesis of ethenyl acetate via the oxidative acetoxylation of ethene is a major industrial process that relies on heterogeneous catalysts. Supported palladium-based catalysts are the industry standard for this reaction. The addition of gold to palladium catalysts has been shown to improve both the activity and selectivity of the reaction. researchgate.net

The role of gold is believed to be both electronic and geometric, leading to an electronic modification of the active palladium sites and the isolation of surface palladium atoms into monomeric sites. researchgate.net This isolation is thought to enhance the rate and selectivity of ethenyl acetate formation. researchgate.net The reaction is structure-sensitive, with the particle size of the Pd-Au nanoparticles influencing the catalytic performance. researchgate.net

The reaction is typically carried out in the vapor phase at elevated temperatures and pressures. e3s-conferences.org The catalyst often includes a promoter, such as potassium acetate, which plays a crucial role in the catalytic cycle. e3s-conferences.org The reaction mechanism is complex and has been the subject of extensive research. Surface science studies and density functional theory (DFT) calculations have shown that the formation of ethenyl acetate involves surfaces predominantly covered with acetate species. researchgate.net These acetate species promote the selective coupling of acetate and ethene to form the desired product. researchgate.net

| Catalyst | Promoter/Support | Key Features |

| Pd-Au/CeO2 | Ceria | Gold acts as a promoter, enhancing the activity of palladium. researchgate.net |

| Pd-Au/SiO2 | Silica with KOAc promoter | Industrial catalyst for ethenyl acetate synthesis. researchgate.net |

| Pd/Au(100) | Gold single crystal | Found to be the most active among several single-crystal models. researchgate.net |

Zeolite-Based Catalysts for Selective Carbonylation Reactions

Zeolites, with their well-defined microporous structures and high surface areas, serve as robust supports for catalytically active metals, influencing the activity and selectivity of reactions. cyberleninka.rumdpi.com In the context of ethene and carbon monoxide transformations, zeolites have been investigated as supports for catalysts in the vapor-phase synthesis of ethenyl acetate. cyberleninka.ru The use of high-silica zeolites (HSZ) as a support for palladium-copper-potassium acetate catalysts has been explored for the acetoxylation of ethylene. cyberleninka.ru The catalytic properties of zeolite-based systems are influenced by factors such as the Si/Al ratio, which can affect the interaction between the support and the active metal species. northwestern.edu

For instance, in the carbonylation of ethene to propionic acid, a related transformation, molybdenum carbonyl (Mo(CO)₆) supported on HY zeolite has shown dramatically increased turnover numbers, exceeding 40,000 in 5 hours of reaction. northwestern.edu The study indicated that lower Si/Al ratios in the HY zeolite promoted stronger interactions with the Mo(CO)₆, leading to higher reactivity. northwestern.edu Although some leaching of the metal was observed, the supported catalyst remained active and stable for ethene carbonylation, with turnover numbers over 30,000 mol of product per mol of Mo after 5 hours at 190 °C. northwestern.edu This suggests that the zeolite framework plays a crucial role in stabilizing active under-coordinated carbonyl species, which are key to the catalytic cycle. northwestern.edu

Furthermore, zeolites like MCM-22, Zeolite Beta, MCM-49, and MCM-56 have been patented for the production of ethyl acetate from the reaction of acetic acid and ethylene, demonstrating their utility in related esterification reactions. google.com The acidic properties of zeolites, such as H-ZSM-5, can also be harnessed for transesterification reactions, for example, in the synthesis of isoamyl acetate from vinyl acetate and isoamyl alcohol, where an acetylated zeolite complex is a key intermediate. conicet.gov.ar In the context of ethylene conversion, metal-modified HZSM-5 zeolites (with Ga, Zn, and Ag) have shown a significant increase in the production of aromatics. rsc.org Cu-loaded zeolites have also been shown to selectively activate ethane (B1197151) to ethylene at low temperatures. unito.itrsc.org While direct, high-yield synthesis of ethenyl acetate using purely zeolite-based catalysts remains an area of active research, their role as effective and stabilizing supports for active metal centers is well-established. cyberleninka.ruresearchgate.net

Table 1: Performance of Zeolite-Supported Catalysts in Ethene Carbonylation

| Catalyst | Support | Reactants | Product | Temperature (°C) | Turnover Number (mol product/mol metal) | Time (h) |

|---|---|---|---|---|---|---|

| Mo(CO)₆ | HY Zeolite | Ethene, CO | Propionic Acid | 190 | > 40,000 | 5 |

| Mo(CO)₆ (recovered) | HY Zeolite | Ethene, CO | Propionic Acid | 190 | > 30,000 | 5 |

Data sourced from Yang, C. C., et al. (2016). northwestern.edu

Metal Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) in Carbon Monoxide/Ethene Transformations

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly porous, crystalline materials with tunable structures, making them promising platforms for heterogeneous catalysis. acs.orgrsc.orgrsc.org Their well-defined and isolated active sites offer unique opportunities for studying reaction mechanisms and enhancing catalytic performance. acs.org

In the realm of ethene transformations, MOFs have been successfully employed as catalysts for ethylene dimerization and oligomerization. acs.orgrsc.org For example, a nickel complex anchored in the mesoporous (Fe)MIL-101 MOF (Ni@(Fe)MIL-101) acts as a highly active and selective catalyst for the liquid-phase dimerization of ethene to 1-butene. acs.org Similarly, MOFs like NU-1000, when functionalized with Ni(II) sites, can catalyze ethylene oligomerization. nih.gov The catalytic selectivity of these MOF-supported catalysts can be tuned by modifying the MOF's structure, for instance, by introducing electron-withdrawing or -donating ligands, which can steer the reaction towards the exclusive formation of C4 products. nih.gov The confinement of the catalyst within the MOF pores can also prevent deactivation pathways like aggregation, leading to superior turnover numbers and catalyst lifetime compared to homogeneous counterparts. acs.org

Covalent Organic Frameworks, which are composed of light elements linked by strong covalent bonds, also serve as excellent supports for metal catalysts. rsc.orgrsc.org Palladium nanoparticles embedded in COFs (Pd@COF) have demonstrated high efficiency in C-C coupling reactions like the Heck reaction, achieving complete conversion for vinyl derivatives. chemrxiv.org The high surface area and ordered channels of COFs facilitate the stabilization of highly dispersed, catalytically active metal nanoparticles. rsc.org While the direct synthesis of ethenyl acetate using MOF or COF catalysts is an emerging area, their proven efficacy in C-C coupling and ethylene functionalization suggests significant potential. acs.orgchemrxiv.org For instance, COFs with quinoline- and imine-linked structures have been used to support palladacycles for C-H activation reactions, demonstrating excellent stability and recyclability. nih.gov This highlights the potential for designing highly stable and recyclable COF-supported palladium catalysts for reactions like the acetoxylation of ethylene.

Table 2: Catalytic Activity of MOF-Based Catalysts in Ethene Dimerization

| Catalyst | Reaction | Product Selectivity | Activity/Turnover | Conditions |

|---|---|---|---|---|

| Ni@(Fe)MIL-101 | Liquid-phase ethene dimerization | High selectivity for 1-butene | High activity and reusability | - |

| Ni-Facac-AIM-NU-1000 | Ethene oligomerization | Quantitative selectivity for C4 species | - | - |

| Ni-Acac-AIM-NU-1000 | Ethene oligomerization | Quantitative selectivity for C4 species | - | - |

Data sourced from Canivet, J., et al. (2011) and Idrees, M., et al. (2018). acs.orgnih.gov

Design Principles for Active Sites in Heterogeneous Ethene Carbonylation Catalysts

The design of active sites in heterogeneous catalysts is crucial for achieving high activity and selectivity in ethene carbonylation and acetoxylation reactions. For the synthesis of ethenyl acetate from ethylene, acetic acid, and oxygen, palladium-based catalysts are the industry standard. acs.org A key design principle involves the use of bimetallic catalysts, most notably palladium-gold (Pd-Au) alloys, supported on materials like silica. cardiff.ac.ukgoogle.com

The role of gold as a promoter is multifaceted. It serves to stabilize the optimal palladium-gold alloy phase against the loss of palladium under reaction conditions. cardiff.ac.uk The presence of gold at the surface of the catalyst particles can lead to the isolation of palladium sites. researchgate.net This site isolation is critical as it is believed to prevent unwanted side reactions, such as the complete combustion of ethylene and the decomposition of the desired vinyl acetate product, thereby increasing selectivity. researchgate.net The reaction is highly structure-sensitive, with the arrangement of Pd and Au atoms on the catalyst surface dictating its performance. cardiff.ac.ukresearchgate.net

The reaction mechanism is thought to proceed via a Langmuir-Hinshelwood pathway, where reactants adsorb onto the catalyst surface before reacting. researchgate.net Two primary mechanisms have been proposed for the formation of vinyl acetate on palladium surfaces. The Samanos pathway involves the initial coupling of adsorbed ethylene with a surface acetate species to form an acetoxyethyl-palladium intermediate, which then undergoes β-hydride elimination to yield vinyl acetate. researchgate.netuwm.edu The Moiseev pathway, on the other hand, suggests an initial dehydrogenation of ethylene to a vinyl intermediate, followed by coupling with an acetate. uwm.edursc.org Experimental evidence, particularly from surface science studies on model Pd(111) catalysts, strongly supports the Samanos pathway, where the reaction between gas-phase ethylene and adsorbed acetate species is considered a likely rate-limiting step. uwm.eduuwm.edunih.gov

The presence of promoters, such as potassium acetate (KOAc), is also a critical design element. Alkali promoters can prevent the formation of inactive palladium clusters and help maintain an active Pd-Au phase. researchgate.net Furthermore, the introduction of interstitial carbon dopants into the Pd-Au alloy lattice has been shown to boost catalytic performance, leading to a significant increase in the formation rate of vinyl acetate with high selectivity. acs.org

Table 3: Key Design Principles for Heterogeneous Ethene Acetoxylation Catalysts

| Design Principle | Effect on Catalysis | Key Component/Feature |

|---|---|---|

| Bimetallic Formulation | Increases selectivity and stability | Palladium-Gold (Pd-Au) alloy |

| Active Site Isolation | Suppresses side reactions and product decomposition | Isolated Pd sites in a Au matrix |

| Promoter Addition | Stabilizes active phase, prevents deactivation | Potassium Acetate (KOAc) |

| Support Material | Provides high surface area and stability | Silica (SiO₂) |

| Interstitial Doping | Enhances formation rate and selectivity | Carbon atoms in Pd-Au lattice |

Information synthesized from various sources. cardiff.ac.ukresearchgate.netresearchgate.netacs.org

Advanced Catalytic Concepts and Hybrid Systems

Beyond traditional heterogeneous catalysis, advanced concepts and hybrid systems are being explored to drive the transformation of carbon monoxide and ethene. These approaches often operate under milder conditions and can offer unique selectivities.

Electrocatalytic Pathways in C1/C2 Chemical Synthesis

Electrocatalysis offers a promising route for the conversion of simple molecules like carbon monoxide and carbon dioxide into valuable chemicals and fuels, using electricity as the driving force. The electrocatalytic reduction of CO is particularly relevant to C1/C2 chemical synthesis, as it can lead to the formation of ethylene, a key C2 product.

Copper-based electrocatalysts have shown a unique ability to facilitate the C-C coupling required to produce ethylene and other multi-carbon products from CO. The reaction pathway and product selectivity are highly dependent on the catalyst's surface structure and local environment. For example, studies on single-crystal copper electrodes have revealed that different crystal facets favor different reaction pathways; (100) facets are particularly selective for the reduction of CO to ethylene at relatively low overpotentials.

Recent research has focused on enhancing the performance of copper catalysts by creating hybrid interfaces. For example, a composite of copper nanoparticles and polypyrrole (Cu-Ppy) has demonstrated significantly enhanced Faradaic efficiency for the conversion of CO to ethylene (up to 69%). Density functional theory calculations suggest that the polypyrrole coating helps to stabilize key intermediates, such as the OCCO* dimer, which promotes the C-C coupling necessary for ethylene formation. While the direct electrocatalytic synthesis of ethenyl acetate from ethylene and CO has not been extensively reported, the advancements in selective electrocatalytic C-C coupling from C1 feedstocks provide a strong foundation for exploring such pathways.

Enzyme-Mimetic and Bio-Inspired Catalysis for CO and Ethene Reactions

Nature provides a vast source of inspiration for the design of highly efficient and selective catalysts. rsc.org Enzymes, as nature's catalysts, operate under mild conditions with remarkable precision. While no natural enzyme is known to directly synthesize ethenyl acetate from ethene and carbon monoxide, bio-inspired and enzyme-mimetic approaches are being developed for related transformations. rsc.org

A key source of inspiration is the enzyme carbon monoxide dehydrogenase (CODH), which efficiently catalyzes the reversible conversion of CO₂ to CO. rsc.org Chemists have designed molecular mimics of the CODH active site to develop catalysts for CO₂ reduction. rsc.org Another relevant enzyme is nitrogenase, which, in addition to its natural function of reducing dinitrogen to ammonia, can also reduce CO to hydrocarbons like ethylene, ethane, and propane. researchgate.net The ability of nitrogenase to catalyze C-C bond formation from a C1 feedstock has spurred research into developing synthetic catalysts that replicate this function.

The core principle of this approach is to create synthetic catalysts that reproduce the key structural and functional features of an enzyme's active site. This can involve creating specific coordination environments for metal centers or incorporating secondary interactions that help to bind substrates and stabilize transition states. For example, researchers have developed artificial metalloenzymes by incorporating synthetic metal complexes into protein scaffolds. While the direct application of these systems to produce ethenyl acetate is still in its infancy, the progress in mimicking the reactivity of enzymes like CODH and nitrogenase demonstrates the potential of bio-inspired catalysis to provide novel and sustainable routes for the functionalization of carbon monoxide and ethene. rsc.orgresearchgate.net

Elucidation of Elementary Steps in Catalytic Cycles

The synthesis of commodity chemicals through catalytic cycles involving carbon monoxide, ethene, and ethenyl acetate is underpinned by a series of fundamental elementary steps. Understanding these steps is crucial for optimizing reaction conditions and catalyst design. This section delves into the intricate mechanisms of key industrial processes, focusing on the formation of ethenyl acetate and hydroformylation reactions.

Oxidative Addition, Migratory Insertion, and Reductive Elimination Pathways in Palladium-Catalyzed Ethenyl Acetate Synthesis

The palladium-catalyzed synthesis of ethenyl acetate (vinyl acetate) from ethene and acetic acid is a cornerstone of the chemical industry. google.com The reaction mechanism has been a subject of detailed investigation, with a consensus emerging around a sequence of oxidative addition, migratory insertion, and reductive elimination steps.

One proposed pathway, known as the Samanos pathway, suggests that the reaction is initiated by the insertion of an ethene molecule into a palladium-acetate (Pd-OAc) bond. proquest.com This forms an acetoxyethyl palladium intermediate, which subsequently undergoes a β-hydride elimination to yield the final vinyl acetate product. proquest.comresearchgate.net The rate-limiting step in this mechanism is considered to be the β-hydride elimination, with an activation energy of approximately 59 ± 3 kJ/mol. proquest.com

The catalytic cycle involves the following key steps:

Oxidative Addition: The cycle is often initiated by the oxidative addition of acetic acid to a low-valent palladium center, although the precise nature of the active catalyst initiation can vary.

Migratory Insertion: Ethene coordinates to the palladium center and subsequently inserts into the Pd-OAc bond. This migratory insertion step is crucial for the formation of the C-O bond in the final product. proquest.com

β-Hydride Elimination: The resulting acetoxyethyl intermediate eliminates a hydride to form ethenyl acetate and a palladium-hydride species. proquest.comresearchgate.net

Reductive Elimination: The palladium-hydride species can then undergo reductive elimination with another acetate ligand to regenerate the active palladium catalyst and release a molecule of acetic acid or water, depending on the specific catalytic system and reaction conditions.

The presence of co-catalysts, such as gold, can significantly enhance the activity and selectivity of the process. proquest.com The addition of gold is believed to modify the electronic properties of the palladium catalyst, thereby influencing the rates of the elementary steps. proquest.com

Table 1: Activation Energies for Elementary Steps in Ethenyl Acetate Synthesis

| Elementary Step | Catalyst System | Activation Energy (kJ/mol) |

|---|---|---|

| β-Hydride Elimination | Pd(111) | 59 ± 3 |

| Overall Vinyl Acetate Formation | 0.4%Pd+4%Cu+7%CH3COOK/YuKTs | 34.18 |

| Ethene Oxidation (Side Reaction) | 0.4%Pd+4%Cu+7%CH3COOK/YuKTs | 82.05 |

Hydride Generation and Carbonyl Ligand Association in Hydroformylation Mechanisms

Hydroformylation, also known as the oxo process, is a fundamental industrial reaction for the production of aldehydes from alkenes, carbon monoxide, and hydrogen. mt.com The mechanism of this reaction, particularly for ethene, involves the generation of a metal-hydride species and the association of carbonyl ligands. The most well-understood mechanisms are those involving cobalt and rhodium catalysts. mt.comwikipedia.orglibretexts.org

The generally accepted mechanism for cobalt-catalyzed hydroformylation, elucidated by Heck and Breslow, begins with the formation of the active catalyst, cobalt tetracarbonyl hydride (HCo(CO)₄), from its precatalyst, dicobalt octacarbonyl (Co₂(CO)₈), in the presence of hydrogen. libretexts.org The catalytic cycle then proceeds through the following steps:

CO Dissociation: A carbonyl ligand dissociates from the 18-electron HCo(CO)₄ complex to form a coordinatively unsaturated 16-electron species, HCo(CO)₃. wikipedia.org

Alkene Coordination: Ethene coordinates to the vacant site on the cobalt center. wikipedia.org

Migratory Insertion: The coordinated ethene inserts into the cobalt-hydride bond, forming an ethyl-cobalt species. wikipedia.orglibretexts.org

CO Association: Another molecule of carbon monoxide coordinates to the cobalt center. wikipedia.org

Carbonyl Insertion: The ethyl group undergoes migratory insertion into a cobalt-carbonyl bond to form a propanoyl-cobalt species. wikipedia.org

Oxidative Addition of H₂: Hydrogen gas undergoes oxidative addition to the cobalt center. wikipedia.orglibretexts.org This step is often considered the rate-limiting step of the catalytic cycle. libretexts.org

Reductive Elimination: The resulting dihydrido-acyl-cobalt complex undergoes reductive elimination to release the propanal product and regenerate the HCo(CO)₃ species, which can then re-enter the catalytic cycle. wikipedia.org

Rhodium-based catalysts, often modified with phosphine ligands, are significantly more active than cobalt catalysts and can operate under milder conditions. numberanalytics.com The fundamental mechanistic steps are similar, involving hydride migration, alkene coordination, and carbonyl insertion. acs.org

Role of Water and Solvents in Reaction Kinetics and Selectivity

The choice of solvent can have a profound impact on the kinetics and selectivity of carbonylation and hydroformylation reactions. In the context of hydroformylation, both organic and aqueous solvent systems have been investigated. acs.org

A comparative kinetic study of ethene hydroformylation using a rhodium-based catalyst in toluene (an organic medium) and water revealed similar trends with respect to the partial pressures of ethene and carbon monoxide. acs.org However, a notable difference was observed in the reaction order with respect to hydrogen, being 1.5 in toluene and 1.0 in water. acs.org This suggests that the solvent can influence the elementary steps involving hydrogen activation. The lower solubility of the gaseous reactants in water compared to toluene also affects the reaction rate. acs.org

The use of water-soluble ligands, such as sulfonated triphenylphosphine (TPPTS), allows for the catalysis to occur in an aqueous phase, which facilitates the separation of the product from the catalyst. wikipedia.org This biphasic catalysis is a key feature of the Ruhrchemie/Rhône-Poulenc process for the hydroformylation of propene. wikipedia.org

In palladium-catalyzed carbonylation reactions, the solvent can also play a crucial role. For instance, in the copolymerization of ethene and carbon monoxide, the use of protic solvents like methanol can lead to the formation of polyketo esters through alcoholysis of the palladium-acyl intermediate, which acts as a chain termination step. psu.edu The nature of the solvent can therefore influence the molecular weight and the end groups of the resulting polymer.

Kinetic Modeling and Reactor Performance Analysis

Development of Rate Equations for Complex Carbonylation and Acetoxylation Networks

The development of accurate rate equations is essential for reactor design and optimization. These equations are typically derived based on a proposed reaction mechanism and are validated against experimental kinetic data.

For the copolymerization of ethene and carbon monoxide using a homogeneous palladium catalyst, the rate of copolymerization has been found to increase with increasing partial pressures of both CO and ethene. acs.orgacs.org A kinetic model assuming the insertion of ethene into a tetracoordinated palladium-acyl species as the rate-determining step has been shown to be in good agreement with experimental results. acs.org The approximate orders of reaction with respect to dissolved CO and ethene were found to be 0.63 and 0.72, respectively. acs.org The apparent activation energy for this copolymerization was determined to be 49 kJ/mol. acs.org

In the case of vinyl acetate synthesis, kinetic studies have been carried out over palladium-based catalysts. researchgate.net The kinetics of this reaction, as well as the related CO oxidation side reaction, can often be described by a Langmuir-Hinshelwood mechanism, which assumes that the reaction occurs between adsorbed species on the catalyst surface. researchgate.net The rate of vinyl acetate formation is influenced by the partial pressures of ethene, acetic acid, and oxygen. rsc.org The development of a comprehensive rate equation must therefore account for the adsorption of all reactants and the inhibition effects that may arise at high surface coverages.

Influence of Mass Transfer and Diffusion Limitations on Reaction Kinetics

There are two main types of mass transfer limitations:

External Mass Transfer Limitations: These occur when the transport of reactants from the bulk fluid to the external surface of the catalyst particle is slower than the intrinsic reaction rate. acs.org This can be influenced by factors such as fluid velocity and the physical properties of the fluid.

Internal Mass Transfer Limitations: These arise when the diffusion of reactants within the pores of the catalyst particle is slow compared to the reaction rate. numberanalytics.com This is often characterized by the Weisz-Prater criterion. acs.org

In the context of ethene carbonylation, studies have been conducted to analyze the effects of mass transfer. acs.org For instance, in a slurry reactor, the rate of copolymerization was found to increase linearly with catalyst loading, suggesting that the reaction is under kinetic control rather than being limited by mass transfer under the studied conditions. acs.orgacs.org However, in industrial fixed-bed reactors for vinyl acetate synthesis, both external and internal diffusion limitations can become significant, particularly at high temperatures where the intrinsic reaction rate is high. umich.edu It is therefore crucial to design catalyst particles and operate reactors in a way that minimizes these transport limitations to achieve optimal performance.

Table 2: Key Kinetic Parameters for Ethene and Carbon Monoxide Reactions

| Reaction | Catalyst System | Parameter | Value |

|---|---|---|---|

| Ethene/CO Copolymerization | (dppp)Pd(H₂O)(TsO) in methanol | Reaction Order (CO) | 0.63 |

| Ethene/CO Copolymerization | (dppp)Pd(H₂O)(TsO) in methanol | Reaction Order (Ethene) | 0.72 |

| Ethene/CO Copolymerization | (dppp)Pd(H₂O)(TsO) in methanol | Apparent Activation Energy | 49 kJ/mol |

| Ethene Hydroformylation | Rh(H)(PPh₃)₃(CO) | Activation Energy (Ethene Insertion) | 42 kJ/mol |

| Ethene Hydroformylation | Rh(H)(PPh₃)₃(CO) | Activation Energy (H₂ Oxidative Addition) | 48 kJ/mol |

Data for Ethene/CO Copolymerization from reference acs.org. Data for Ethene Hydroformylation from reference acs.org.

Spectroscopic and Analytical Techniques for Research on Carbon Monoxide, Ethene, and Ethenyl Acetate Systems

In-Situ and Operando Spectroscopic Characterization of Reaction Systems

Infrared (IR) and Raman spectroscopy are powerful non-invasive techniques for probing molecular vibrations, making them ideal for identifying chemical species adsorbed on catalyst surfaces and tracking the formation of reaction intermediates.

In the synthesis of vinyl acetate (B1210297) from ethylene (B1197577) and acetic acid, in-situ IR spectroscopy has been employed to study the interaction of reactants with catalyst surfaces. For instance, reflection-absorption infrared spectroscopy (RAIRS) has been used to monitor the reaction of gas-phase ethylene with acetate species adsorbed on an oxygen-covered palladium (Pd(111)) surface. These studies revealed an intense feature at 1414 cm⁻¹, assigned to the symmetric acetate OCO stretching mode, which attenuates upon exposure to ethylene, indicating a reaction is taking place.

Raman spectroscopy is particularly well-suited for in-line monitoring of polymerization reactions, such as the production of ethylene vinyl acetate (EVA) copolymers. Its advantages include the ability to use fiber optics for remote sampling and its sensitivity to the molecular-level changes in the polymer melt. Characteristic vinyl acetate bands can be observed at approximately 630 cm⁻¹ (O–C=O deformation) and 1740 cm⁻¹ (C=O stretch), allowing for real-time monitoring of the copolymer composition. Furthermore, Raman spectroscopy has been utilized to study the degree of crosslinking in EVA non-destructively by evaluating the relative intensities of CH₂ and CH₃ bands. Two-dimensional correlation spectroscopy (2D-COS) applied to Raman data can further elucidate conformational changes in EVA copolymers related to the vinyl acetate group.

| Technique | Application | Key Findings |

| Infrared (IR) Spectroscopy | Studying the reaction of ethylene with surface acetate species on Pd(111). | Identified the attenuation of the symmetric acetate OCO stretching mode at 1414 cm⁻¹ upon ethylene exposure, indicating a surface reaction. |

| Raman Spectroscopy | In-line monitoring of ethylene vinyl acetate (EVA) copolymer composition. | Real-time analysis of vinyl acetate content is possible by monitoring characteristic bands at 630 cm⁻¹ and 1740 cm⁻¹. |

| Raman Spectroscopy | Determining the degree of crosslinking in EVA. | A ratiometric approach comparing the intensities of CH₂ and CH₃ bands provides a reliable measure of crosslinking. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the kinetics and mechanisms of homogeneous catalytic reactions in the liquid phase. High-pressure in-situ NMR techniques allow for the direct observation of catalyst active species and intermediates under reaction conditions.

In the context of hydroformylation, a process that can involve ethene and carbon monoxide, in-situ ¹H NMR has been used to study the active species of rhodium-phosphine complex catalysts. These studies have shown that the formation of a rhodium hydride complex, the active intermediate, begins at room temperature and its concentration increases with temperature. The chemical shifts of the rhodium-hydride bond can provide information about the electronic environment of the catalyst. For ethene itself, the ¹H NMR spectrum is characterized by a single singlet peak due to the symmetry of the molecule, with a chemical shift around 5.25 ppm. ¹³C NMR is also a precise quantitative technique for determining the incorporation of co-monomers in copolymers like linear low-density polyethylene (B3416737) (LLDPE), which can be produced from ethylene and other α-olefins.

| Technique | Application | Key Findings |

| In-Situ ¹H NMR | Monitoring active species in rhodium-catalyzed hydroformylation. | The formation of a rhodium hydride complex, the active intermediate, can be observed and quantified as a function of temperature. |

| ¹H NMR | Characterization of ethene. | A single singlet resonance is observed at approximately 5.25 ppm, confirming the equivalence of all four protons. |

| ¹³C NMR | Determining co-monomer content in ethylene copolymers. | Provides precise quantification of the molar percentage of incorporated α-olefins. |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are surface-sensitive techniques that provide information about the elemental composition and electronic state of catalyst surfaces, which is crucial for understanding the nature of active sites.

XPS is a highly sensitive method for analyzing the surface composition of materials. In studies of ethylene vinyl acetate (EVA) and its blends, XPS has been used to determine the vinyl acetate (VA) content on the surface. By analyzing the high-resolution spectra of C1s and O1s, the atomic concentrations can be used to calculate the weight percentage of VA. Such studies have revealed that for pure EVA copolymers, the more hydrophobic ethylene segments tend to be enriched at the surface.

Near-edge X-ray absorption fine-structure (NEXAFS) spectroscopy, a type of XAS, has been employed in-situ to investigate the thermo-active behavior of EVA composites. By monitoring the temperature dependence of the 1s → πC=C and 1s → πC=O transitions, researchers can gain insights into the molecular orbital interactions during thermal actuation.

| Technique | Application | Key Findings |

| X-ray Photoelectron Spectroscopy (XPS) | Surface analysis of ethylene vinyl acetate (EVA) blends. | Allows for the direct determination of the vinyl acetate (VA) comonomer fraction on the surface by analyzing C1s and O1s spectra. |

| Near-Edge X-ray Absorption Fine-Structure (NEXAFS) Spectroscopy | In-situ investigation of thermo-active EVA composites. | Reveals temperature-dependent changes in the 1s → πC=C and 1s → πC=O transitions, providing insights into molecular orbital interactions. |

Advanced Chromatographic and Mass Spectrometric Analysis

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of products and intermediates in complex reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of ethylene-vinyl acetate (EVA) copolymers, pyrolysis-GC-MS is a powerful tool for characterizing the polymer structure and identifying additives. This method involves the thermal decomposition of the polymer followed by separation and identification of the resulting fragments. The pyrolysis products of EVA primarily include acetic acid from the deacetylation of the vinyl acetate units, as well as n-alkanes, 1-alkenes, and α,ω-alkadienes from the polyethylene backbone. Evolved gas analysis (EGA) coupled with GC-MS can also be used to identify a wide range of polymers and additives.

Thermogravimetric analysis coupled with mass spectrometry (TG-MS) is another valuable technique for studying the thermal degradation of EVA. This method allows for the identification of evolved gases as a function of temperature, confirming that the initial weight loss corresponds to the evolution of acetic acid.

| Technique | Application | Key Findings |

| Pyrolysis-GC-MS | Analysis of ethylene-vinyl acetate (EVA) copolymers. | Identifies major pyrolysis products such as acetic acid, n-alkanes, 1-alkenes, and α,ω-alkadienes, providing information on the copolymer structure. |

| TG-MS | Thermal degradation analysis of EVA. | Confirms that the first stage of thermal decomposition involves the loss of acetic acid. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the analysis of non-volatile and thermally labile compounds, including oligomers and polymers. Size-exclusion chromatography (SEC) coupled with high-resolution mass spectrometry, such as matrix-assisted laser desorption/ionization (MALDI-MS), provides a comprehensive characterization of intact EVA oligomers. This approach allows for the determination of end-groups and the vinyl acetate content of shorter polymer chains. Gradient high-performance liquid chromatography (HPLC) can also be used to separate EVA samples based on their vinyl acetate content, independent of their molecular weight.

| Technique | Application | Key Findings |

| Size-Exclusion Chromatography (SEC) coupled with MALDI-MS | Characterization of intact ethylene vinyl acetate (EVA) oligomers. | Enables the determination of end-group structures and the vinyl acetate content of low molecular weight chains. |

| Gradient HPLC | Separation of EVA copolymers. | Allows for the separation of EVA samples based on their chemical composition (vinyl acetate content) rather than their molecular weight. |

Hyphenated Techniques for Complex Mixture Analysis in Reaction Streams

In the intricate landscape of chemical synthesis, particularly in polymerization reactions involving multiple reactive species like carbon monoxide, ethene, and ethenyl acetate, the ability to monitor the reaction progress in real-time is paramount. The dynamic nature of these systems, characterized by fluctuating concentrations of reactants, intermediates, and products, necessitates analytical methodologies that offer both high separation efficiency and definitive identification capabilities. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, have emerged as powerful tools for the online and in-situ analysis of complex reaction mixtures. These techniques provide a continuous stream of data, enabling researchers and engineers to gain deep insights into reaction kinetics, mechanisms, and product formation, thereby facilitating process optimization and control.

The most pertinent hyphenated techniques for the analysis of gas and liquid phase reaction streams containing carbon monoxide, ethene, and ethenyl acetate include Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Infrared Spectroscopy (GC-IR), and Process Mass Spectrometry. These methods are adept at handling the volatile and semi-volatile nature of the analytes and can provide both qualitative and quantitative information with high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of complex volatile and semi-volatile organic compounds. In the context of a reaction stream involving carbon monoxide, ethene, and ethenyl acetate, a sample is periodically extracted from the reactor and rapidly injected into the gas chromatograph. The GC column separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

The primary advantage of GC-MS is its ability to provide unambiguous identification of the separated compounds by comparing their mass spectra to extensive libraries. This is crucial for distinguishing between reactants, products, and potential byproducts in the reaction mixture. For instance, the consumption of ethene and ethenyl acetate and the incorporation of carbon monoxide into the polymer backbone can be monitored by tracking the changes in the intensity of their respective chromatographic peaks over time.

| Compound | Retention Time (Typical) | Key Mass Fragments (m/z) |

| Carbon Monoxide | Early eluting | 28, 12, 16 |

| Ethene | Early eluting | 28, 27, 26 |

| Ethenyl Acetate | Later eluting | 86, 43, 44, 28 |

This interactive table provides typical analytical data for the identification of the target compounds using GC-MS. The retention times are relative and depend on the specific GC conditions.

Gas Chromatography-Infrared Spectroscopy (GC-IR)

Similar to GC-MS, GC-IR combines the separation power of gas chromatography with the identification capabilities of infrared spectroscopy. As the separated components elute from the GC column, they pass through a heated flow cell where their infrared spectra are recorded. FTIR spectroscopy is particularly useful for identifying functional groups and can provide complementary information to mass spectrometry.

For the carbon monoxide, ethene, and ethenyl acetate system, GC-IR can be employed to monitor the disappearance of the characteristic C=C stretching vibrations of ethene and ethenyl acetate, as well as the distinct carbonyl (C=O) stretching frequency of carbon monoxide and the ester group in ethenyl acetate. This allows for the tracking of monomer consumption and can provide insights into the polymerization mechanism.

| Compound | Characteristic IR Absorption Bands (cm⁻¹) | Functional Group |

| Carbon Monoxide | ~2143 | C≡O stretch |

| Ethene | ~3100-3000, ~1623 | C-H stretch (sp²), C=C stretch |

| Ethenyl Acetate | ~1760, ~1220 | C=O stretch (ester), C-O stretch |

This interactive table highlights the characteristic infrared absorption bands for the specified compounds, which are crucial for their identification and quantification using GC-IR.

Thermogravimetric Analysis-Mass Spectrometry (TG-MS) and Thermogravimetric Analysis/Gas Chromatography/Infrared Spectroscopy (TG/GC/IR)

While not strictly for online reaction monitoring, hyphenated techniques involving thermogravimetric analysis (TGA) are invaluable for characterizing the resulting copolymers and understanding their thermal decomposition behavior. In TG-MS, the mass of a polymer sample is measured as it is heated, and the evolved gases are directly introduced into a mass spectrometer for analysis. This can identify the decomposition products and provide information about the polymer's composition. For instance, the thermal degradation of ethylene-vinyl acetate copolymers typically shows a two-step decomposition, with the initial loss of acetic acid followed by the breakdown of the hydrocarbon backbone fraunhofer.de.

Combining TGA with GC and IR (TG/GC/IR) offers even more detailed analysis. The gases evolved during thermal decomposition are first separated by GC and then identified by IR spectroscopy. This powerful combination allows for the characterization of complex decomposition products, providing insights into the structure of the original terpolymer.

Process Mass Spectrometry for Real-Time Monitoring

For truly continuous, real-time analysis of reaction streams, process mass spectrometry is an effective technique. A capillary probe is inserted directly into the reaction vessel or a slipstream, and a small, continuous sample of the gas or liquid phase is drawn into the mass spectrometer. This allows for the instantaneous monitoring of the concentrations of multiple species. In the terpolymerization of carbon monoxide, ethene, and ethenyl acetate, process mass spectrometry can track the partial pressures or concentrations of the reactants in real-time, providing immediate feedback on the reaction rate and conversion. This data is critical for maintaining optimal reaction conditions and ensuring product quality and consistency.

Theoretical and Computational Advances in Understanding Carbon Monoxide, Ethene, and Ethenyl Acetate Chemistry

Quantum Mechanical Simulations of Reaction Pathways and Energetics

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the synthesis of ethenyl acetate (B1210297). These simulations provide detailed information on the electronic structure of reactants, intermediates, and transition states, which is crucial for mapping out reaction mechanisms and their associated energy landscapes.

Research using DFT has been pivotal in studying the synthesis of vinyl acetate from the acetoxylation of ethylene (B1197577). rsc.org DFT calculations help to elucidate the competitive adsorption of carbon monoxide, ethylene, and acetate species on catalyst surfaces, such as palladium-gold (Pd-Au) alloys. rsc.org Studies have shown that CO can block the adsorption of ethylene, thereby reducing the catalytic activity. rsc.org

DFT calculations have been used to investigate various proposed mechanisms for vinyl acetate synthesis. One pathway involves the insertion of ethylene into an O-Pd bond of an acetate species to form an acetoxyethyl intermediate, with the subsequent β-hydride elimination being the rate-limiting step. researchgate.net Another proposed mechanism involves the activation of ethylene to form a vinyl species, which then couples with a surface acetate. researchgate.netconicet.gov.ar The specific mechanism that dominates can depend on the catalyst composition; for instance, gold-rich alloys may favor the ethylene activation pathway. conicet.gov.ar

Table 1: Selected DFT-Calculated Adsorption Energies on Catalyst Surfaces This table is interactive. Click on the headers to sort the data.

| Species | Catalyst Surface | Adsorption Energy (eV) | Source |

|---|---|---|---|

| CO | Cu(100) | -1.60 | researchgate.net |

| CO | Cu(111) | -1.45 | researchgate.net |

| 2CO (dimerization) | Cu(100) | -0.25 (Enthalpy Change) | researchgate.net |

| 2CO (dimerization) | Cu(111) | -0.10 (Enthalpy Change) | researchgate.net |

Molecular Dynamics Simulations of Catalyst-Substrate Interactions

While quantum mechanics provides a static picture of reaction energetics, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the study of the dynamic behavior of atoms and molecules. Ab initio MD (AIMD), which uses forces calculated from electronic structure theory, is particularly powerful for modeling chemical reactions on catalyst surfaces. researchgate.netmdpi.com

Simulations also shed light on how catalyst surfaces interact with reactants under reaction conditions. For example, MD simulations can show how nanointerfaces, such as those between Cu₂O and MgO, can enhance the stabilization of molecules like CO₂ at the surface, which in turn promotes C-C coupling and the formation of products like ethylene. acs.org The dynamic interplay between the catalyst and adsorbates, including surface restructuring induced by high adsorbate coverage, can be captured by MD, providing a more realistic view of the active catalytic state than static models alone. chemrxiv.org

Machine Learning and Artificial Intelligence Applications in Catalyst Discovery and Reaction Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing catalyst design and chemical process optimization. bbnchasm.comyoutube.comwalshmedicalmedia.com These technologies leverage large datasets to identify patterns and make predictions, significantly accelerating the traditionally slow and trial-and-error process of catalyst discovery. bbnchasm.comidw-online.de

In the context of reactions involving carbon monoxide and ethene, ML models can screen vast chemical spaces to identify promising catalyst compositions. mpg.dearxiv.org By analyzing data from experiments or high-throughput quantum mechanical calculations, ML algorithms can predict catalytic performance based on features like material composition and structure. mpg.dearxiv.org This data-driven approach allows researchers to focus their experimental efforts on the most promising candidates, saving time and resources. arxiv.org For instance, ML has been used to discover catalysts for CO₂ reduction to valuable chemicals like ethylene. bbnchasm.com

Beyond catalyst discovery, AI is also being used to predict the outcomes of chemical reactions. eurekalert.orgnih.gov By training on vast databases of known reactions, neural networks can learn the complex rules that govern organic chemistry. nih.gov These models can predict the major product of a reaction given a set of reactants and reagents with high accuracy. eurekalert.orgnih.gov In process engineering, ML models, such as neural networks combined with genetic algorithms, are being developed to model and optimize industrial processes like vinyl acetate synthesis, leading to better control and efficiency. researchgate.net Explainable AI techniques are also helping to identify the key catalyst components that drive efficiency, moving beyond "black box" predictions. idw-online.de

Table 2: Applications of Machine Learning in Catalysis and Reaction Prediction This table is interactive. Click on the headers to sort the data.

| Application Area | ML/AI Technique Used | Objective | Key Finding/Benefit | Source |

|---|---|---|---|---|

| Catalyst Discovery | Tree-based models, SVMs, Neural Networks | Predict catalyst performance from composition | Accelerates discovery of novel catalysts for reactions like CO₂ reduction. | bbnchasm.comidw-online.dempg.de |

| Reaction Outcome Prediction | Neural Networks | Predict the major product of a chemical reaction | Achieved ~78% accuracy in correctly ranking the recorded experimental outcome as the top prediction. | eurekalert.orgnih.gov |

| Process Modeling | Genetic Algorithm-Optimized Neural Network | Model the vinyl acetate synthesis reaction | Provides a more accurate simulation for online control and optimization compared to traditional models. | researchgate.net |

| Reaction Pathway Exploration | Machine-Learning Reaction Exploration | Identify all low-energy reaction pathways | Discovered a previously overlooked dominant pathway in ethene oxidation on silver catalysts. | acs.org |

Development of Multi-Scale Modeling Approaches for Complex Catalytic Systems

Real-world catalytic processes are inherently multi-scale phenomena, spanning from angstrom-level electronic interactions to meter-scale reactor dynamics. acs.orgcomsol.com Bridging these vast differences in length and time scales is a major challenge in computational catalysis. chemrxiv.orgnih.gov Multi-scale modeling aims to address this by integrating different computational techniques, each suited for a particular scale. researchgate.netresearchgate.net

A typical multi-scale framework for a process like vinyl acetate synthesis might begin with quantum mechanical calculations (DFT) to determine the fundamental reaction steps and their energetics at the active site of the catalyst. chalmers.se This information is then used to parameterize kinetic models, such as kinetic Monte Carlo (kMC) simulations, which can model the collective behavior of millions of atoms over longer timescales. chemrxiv.orgchalmers.se Finally, the reaction rates and mechanisms derived from these finer scales can be incorporated into continuum models, like computational fluid dynamics (CFD), to simulate the performance of an entire industrial reactor, accounting for heat and mass transfer. researchgate.netchalmers.se

This integrated approach provides a holistic understanding of the catalytic system. nih.gov It allows researchers to connect the design of a catalyst at the atomic level to its macroscopic performance in a reactor. comsol.comresearchgate.net For example, a multi-scale model of ethylene epoxidation on silver catalysts successfully linked DFT calculations of elementary reactions to kMC simulations of surface kinetics and finally to CFD simulations of the reactor, demonstrating how such models can be used for real-world engineering and process optimization. chalmers.se By combining high-fidelity DFT with ML potentials and kMC simulations, these frameworks can achieve realistic timescales and predict turnover frequencies that are in much better agreement with experimental values than static models alone. chemrxiv.org

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches for CO/Ethene/Ethenyl Acetate (B1210297) Transformations

A primary focus of future research is the integration of green chemistry principles into the production of ethenyl acetate and its copolymers. This involves a fundamental shift away from fossil fuel dependence and the adoption of more environmentally benign reaction media.

A significant trend is the replacement of petroleum-derived ethene with bio-ethene. google.com This can be produced by the dehydration of bio-ethanol, which is sourced from the fermentation of starch, sugar, or other forms of biomass. google.comresourcewise.com This approach allows for the partial or complete substitution of non-renewable fossil raw materials with renewable biomass resources, thereby reducing the carbon footprint of the final products. google.com Research is focused on optimizing the conversion of ethanol (B145695) to ethene and integrating this step seamlessly with the vinyl acetate synthesis unit to minimize energy and material consumption. google.com Besides ethene, other key feedstocks like acetic acid can also be produced from sustainable sources, such as through the fermentation of syngas or the processing of lignocellulosic biomass. resourcewise.comresearchgate.net

Another critical area is the replacement of conventional volatile organic solvents (VOS) with "green" alternatives to mitigate air pollution and simplify product separation and recycling. researchgate.netresearchgate.net Ionic liquids (ILs) are at the forefront of this research, valued for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. researchgate.netresearchgate.netionike.comnih.gov By carefully selecting the cation and anion components, the properties of ILs can be tailored for specific catalytic applications. researchgate.netnih.gov Research has shown that ILs can serve as effective reaction media and even as catalysts for various chemical transformations, including those relevant to vinyl acetate synthesis. ionike.comnih.gov Poly(ethylene glycol) (PEG)-based ionic liquids are also being explored as they link the properties of traditional ILs and PEGs, offering unique solvent characteristics for catalysis. nih.gov

Table 1: Comparison of Feedstock Sources for Ethenyl Acetate Production

| Feedstock | Traditional Source | Sustainable Alternative | Key Research Focus |

| Ethene | Petroleum cracking | Dehydration of bio-ethanol from biomass fermentation google.com | Optimizing dehydration catalysts; Process integration google.com |

| Acetic Acid | Methanol (B129727) carbonylation (fossil-based) resourcewise.com | Fermentation of syngas or biomass resourcewise.comresearchgate.net | Enhancing microbial strain efficiency; Separation processes |

| Solvents | Volatile Organic Solvents (VOS) | Ionic Liquids (ILs), PEG-based ILs researchgate.netnih.gov | Tailoring IL properties for specific reactions; Recyclability researchgate.netnih.gov |

Integration of Renewable Energy Sources in Catalytic Processes

The transition to sustainable chemical synthesis is intrinsically linked to the adoption of renewable energy sources to power catalytic reactions. Future research will increasingly focus on replacing thermally driven processes with those powered by electricity or solar energy, especially for key transformations involving carbon monoxide and ethene.

Electrocatalysis represents a promising frontier for the conversion of CO into valuable products. acs.org Research is underway to develop efficient electrochemical cells that can reduce CO to C2 products, such as acetate and ethene, which are direct precursors or components for ethenyl acetate synthesis. acs.org By optimizing gas diffusion electrodes (GDEs) and ion transport within the electrochemical cell, it is possible to achieve high current densities, high selectivity, and high single-pass conversion rates at moderate cell potentials. acs.org The ability to directly produce concentrated acetate streams using electricity highlights a potential pathway to a more sustainable process. acs.org A key challenge is to power these electrochemical systems using renewable electricity from solar or wind sources, which would significantly decarbonize the production chain.

Rational Design of Next-Generation Catalysts for Enhanced Efficiency and Selectivity

Advances in computational chemistry and high-throughput screening are enabling a shift from trial-and-error catalyst discovery to a more deliberate, rational design approach. This paradigm is crucial for developing next-generation catalysts for CO/ethene/ethenyl acetate transformations with superior performance.

Computational Modeling and Simulation: Mathematical modeling and Density Functional Theory (DFT) are powerful tools for understanding reaction mechanisms and catalyst behavior at a molecular level. aip.orgresearchgate.net These models, which incorporate kinetic equations and material and heat balances, can simulate complex processes like the copolymerization of ethene and vinyl acetate or the synthesis of vinyl acetate from acetylene (B1199291). aip.orgresearchgate.netdntb.gov.ua By calculating the energetics of intermediate steps and transition states, researchers can identify rate-limiting steps and predict how catalyst modifications will affect activity and selectivity. rsc.orgresearchgate.net For instance, DFT has been used to probe the kinetic relevance of C-H and O-H activation steps in vinyl acetate synthesis on palladium catalysts. aiche.org

High-Throughput Screening (HTS): HTS techniques allow for the rapid and parallel testing of large libraries of potential catalysts, dramatically accelerating the discovery process. mpg.deunchainedlabs.com A variety of analytical methods are employed in HTS, including infrared thermography to measure reaction rates, mass spectrometry to assess selectivity, and various spectroscopic techniques. mpg.de Machine learning is emerging as a powerful tool to augment HTS, enabling the rapid screening of bimetallic catalysts by predicting their properties based on a database of known materials and their structural features. rsc.org This approach can identify complex, non-linear relationships between a catalyst's structure and its activity, guiding the synthesis of novel materials with enhanced performance for reactions like CO oxidation. rsc.orgrsc.orgrsc.orgnih.gov

Table 2: Modern Techniques in Catalyst Design

| Technique | Application in CO/Ethene/Ethenyl Acetate Catalysis | Potential Outcome |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms; Calculate activation barriers for elementary steps rsc.orgresearchgate.netaiche.org | Understand catalyst deactivation; Predict effects of promoters and alloy composition rsc.org |

| Kinetic Modeling | Simulate reactor performance; Optimize process parameters (temperature, pressure) aip.orgresearchgate.nete3s-conferences.org | Improved yield and catalyst lifetime; Reduced byproduct formation aip.orge3s-conferences.org |

| High-Throughput Screening (HTS) | Rapidly test libraries of mono- and bimetallic catalyst compositions mpg.deunchainedlabs.com | Discovery of novel catalysts with higher activity and selectivity |

| Machine Learning | Predict catalytic activity of new alloy combinations based on existing data rsc.org | Accelerate the discovery of optimal bimetallic catalysts for enhanced performance rsc.org |

Exploration of Novel Reaction Pathways and Synthetic Methodologies

While the oxidative acetoxylation of ethene is the dominant industrial route, research continues to explore alternative synthetic pathways that may offer advantages in terms of feedstock cost, energy efficiency, or atom economy.

One area of investigation involves synthesis gas (syngas, a mixture of CO and H₂) as a primary feedstock. fischer-tropsch.orgresearchgate.net Researchers have explored routes that proceed via the formation of ketene (B1206846). In one such process, acetic acid is converted to ketene, which is then hydrogenated to acetaldehyde (B116499). The acetaldehyde subsequently reacts with more ketene to produce vinyl acetate. fischer-tropsch.orgresearchgate.net Another syngas-based route involves the carbonylation of dimethyl ether to acetic anhydride, which then reacts with acetaldehyde to yield vinyl acetate and acetic acid. fischer-tropsch.orgresearchgate.net These pathways are being explored as potential alternatives should the cost of ethene become prohibitive. fischer-tropsch.org

Mechanistic studies using surface science techniques and isotopic labeling are also uncovering new details about existing pathways, which could lead to process improvements. For example, studies on Pd(111) model surfaces have provided direct evidence for the reaction between gas-phase ethene and adsorbed acetate species to form vinyl acetate, suggesting that a surface η2-acetate intermediate is a likely participant in the catalytic cycle. nih.govuwm.edu Understanding the precise nature of the active species and the elementary steps involved is crucial for overcoming issues like catalyst deactivation and byproduct formation. rsc.orgresearchgate.net The use of vinyl acetate as a benign and inexpensive equivalent for acetylene in other catalytic reactions, such as Cp*Co(III)-catalyzed C–H activation, also demonstrates the potential for novel synthetic applications. nih.gov

Synergistic Effects in Multi-Component Catalytic Systems

The use of multi-component catalysts, particularly bimetallic systems, is a key strategy for enhancing catalytic performance beyond what is achievable with single-metal catalysts. The synergistic interplay between different metals and between metals and promoters can lead to significant improvements in activity, selectivity, and stability.

In the context of ethene polymerization and copolymerization, bimetallic catalysts have shown remarkable effects. For example, dinickel (FI₂-Ni₂) catalysts exhibit significantly higher activity in ethene homopolymerization and a four-fold increase in comonomer incorporation with polar monomers like methyl acrylate (B77674) compared to their monometallic counterparts. nih.govacs.orgsci-hub.box This cooperative effect between the two metal centers allows for the synthesis of copolymers with higher polar monomer content, which is typically challenging for single-site catalysts. nih.govacs.org Similarly, bimetallic systems involving a Group 10 metal and a main group metal (e.g., Ni/Zn) have been investigated for the copolymerization of ethene with CO₂. acs.org The rationale is that one metal center is responsible for polymer chain growth while the other facilitates the incorporation of the polar comonomer. acs.org

For vinyl acetate synthesis, the palladium-gold (Pd-Au) system is the industrial standard, where gold is known to enhance selectivity and stability. rsc.org The beneficial effect arises from the atomic dilution of Pd within the less reactive Au, which isolates active Pd sites and suppresses undesirable side reactions like the complete combustion of ethene. rsc.org Promoters, such as potassium acetate (KOAc), also play a critical synergistic role by influencing the structure and reactivity of the active palladium species and preventing the formation of inactive palladium clusters. rsc.orgaiche.org Future research will focus on further understanding and exploiting these synergistic effects by exploring new metal combinations and promoter systems to fine-tune catalyst performance.

Q & A

Q. How can isotopic labeling resolve conflicting hypotheses about CO's role in vinyl acetate formation?

- Methodology : Synthesize ¹³C-labeled acetic acid and track incorporation into ethenyl acetate using high-resolution MS. Compare isotopic patterns with proposed mechanisms (e.g., acetyl intermediate vs. direct carboxylation). Perform kinetic isotope effect (KIE) studies to distinguish rate-determining steps (e.g., C–O vs. C–C bond formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.